molecular formula C8H11NO2 B6167126 N-(2-oxocyclopentyl)prop-2-enamide CAS No. 2150271-57-9

N-(2-oxocyclopentyl)prop-2-enamide

Cat. No.: B6167126
CAS No.: 2150271-57-9
M. Wt: 153.18 g/mol
InChI Key: IZXUJAXRULOFIX-UHFFFAOYSA-N
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Description

N-(2-oxocyclopentyl)prop-2-enamide (NOP2E) is an amide derivative of cyclopentane that has been studied extensively due to its potential applications in a variety of scientific fields. NOP2E is a versatile compound with a variety of properties that make it useful for synthesis, research, and laboratory experiments.

Mechanism of Action

N-(2-oxocyclopentyl)prop-2-enamide is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound is believed to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to act as an antioxidant and to reduce the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.

Advantages and Limitations for Lab Experiments

N-(2-oxocyclopentyl)prop-2-enamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a non-toxic and non-irritating compound, making it safe for use in experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of N-(2-oxocyclopentyl)prop-2-enamide. It could be used to develop new drugs for the treatment of cancer, diabetes, and other diseases. It could also be used to develop new polymers and materials for use in a variety of applications. Additionally, it could be used to develop new synthetic methods for the synthesis of other compounds. Finally, this compound could be used to develop new catalysts for use in organic synthesis.

Synthesis Methods

N-(2-oxocyclopentyl)prop-2-enamide can be synthesized through a variety of methods, including the Knoevenagel condensation, the Mitsunobu reaction, and the Michael addition. The most common method is the Knoevenagel condensation, which involves the reaction of aldehyde and an amine in the presence of a base, such as sodium hydroxide. The reaction yields this compound as the product. The Mitsunobu reaction is a more complex method that involves the reaction of an alcohol, an ester, and a phosphine oxide in the presence of a base. This reaction yields this compound as the product. The Michael addition is another method for synthesizing this compound. This method involves the reaction of an enone and an enol in the presence of a base. The reaction yields this compound as the product.

Scientific Research Applications

N-(2-oxocyclopentyl)prop-2-enamide has a variety of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in reactions. It is also used in the synthesis of drugs, such as antifungal agents, and in the synthesis of polymers. This compound has also been studied as a potential agent for the treatment of various diseases, such as cancer and diabetes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-oxocyclopentyl)prop-2-enamide involves the reaction of cyclopentanone with ethyl acetoacetate to form ethyl 2-cyclopentylacetoacetate. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-(2-oxocyclopentyl)acetoacetate, which is subsequently hydrolyzed to form the target compound.", "Starting Materials": [ "Cyclopentanone", "Ethyl acetoacetate", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide to form ethyl 2-cyclopentylacetoacetate.", "Step 2: Ethyl 2-cyclopentylacetoacetate is reacted with ethyl chloroformate in the presence of a base catalyst such as triethylamine to form ethyl 2-(2-oxocyclopentyl)acetoacetate.", "Step 3: Ethyl 2-(2-oxocyclopentyl)acetoacetate is hydrolyzed using a strong acid catalyst such as hydrochloric acid to form N-(2-oxocyclopentyl)prop-2-enamide." ] }

2150271-57-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N-(2-oxocyclopentyl)prop-2-enamide

InChI

InChI=1S/C8H11NO2/c1-2-8(11)9-6-4-3-5-7(6)10/h2,6H,1,3-5H2,(H,9,11)

InChI Key

IZXUJAXRULOFIX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1CCCC1=O

Purity

95

Origin of Product

United States

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